3,5-Bis(4-chlorophenyl)-1-phenyl-1h-pyrazole
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Overview
Description
3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of hydrazine with 1,3-diketones or β-ketoesters. One common method is the cyclization of 1,3-diketones with hydrazine hydrate under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
3,5-Bis(4-chlorophenyl)-1H-pyrazole: Lacks the phenyl group at the 1-position.
1-Phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Contains methyl groups instead of chlorine atoms on the phenyl rings.
Uniqueness
3,5-Bis(4-chlorophenyl)-1-phenyl-1H-pyrazole is unique due to the presence of both 4-chlorophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacological properties.
Properties
CAS No. |
27293-96-5 |
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Molecular Formula |
C21H14Cl2N2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3,5-bis(4-chlorophenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C21H14Cl2N2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-14H |
InChI Key |
CFUKVDGORIYESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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